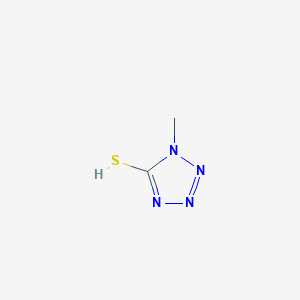
1-methyltetrazole-5-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) is a chemical compound with the molecular formula C9HO10Re2. It is a complex compound involving rhenium, a rare and valuable metal known for its high melting point and unique catalytic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) typically involves the reaction of rhenium compounds with carbon monoxide under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors to maintain the necessary conditions for the reaction. The process requires precise control of temperature and pressure to ensure the formation of the correct stereoisomer.
Análisis De Reacciones Químicas
Types of Reactions
Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of rhenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents like hydrogen gas or sodium borohydride for reduction. Substitution reactions may involve ligands such as phosphines or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield rhenium oxides, while reduction may produce rhenium hydrides.
Aplicaciones Científicas De Investigación
Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the development of advanced materials and coatings due to its unique properties.
Mecanismo De Acción
The mechanism by which Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) include other rhenium complexes such as:
- Rhenium trioxide
- Rhenium hexafluoride
- Rhenium heptoxide
Uniqueness
What sets Rhenium, aquanonacarbonyldi-, (Re-Re), stereoisomer (9CI) apart from these similar compounds is its specific stereoisomeric form and its unique combination of ligands. This gives it distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-methyltetrazole-5-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4S/c1-6-2(7)3-4-5-6/h1H3,(H,3,5,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHZHMUQBFJTNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














